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Compound of Interest

Compound Name:
Tris(2-(2-

methoxyethoxy)ethyl)amine

Cat. No.: B1294828 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Tris(2-(2-
methoxyethoxy)ethyl)amine, a versatile polyether tertiary amine. Designed for researchers,

scientists, and professionals in drug development, this document offers a detailed examination

of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, grounded in

fundamental principles and supported by available data from reputable sources.

Introduction: The Molecular Architecture and Utility
Tris(2-(2-methoxyethoxy)ethyl)amine, also known by synonyms such as Tris(3,6-

dioxaheptyl)amine and TDA-1, is an organic compound with the formula

N(CH₂CH₂OCH₂CH₂OCH₃)₃.[1] Its structure is characterized by a central tertiary amine

nitrogen atom connected to three flexible polyether arms. This unique architecture, combining

the coordinating ability of the nitrogen and oxygen atoms, makes it an effective complexing

agent for various metal ions and a highly efficient phase-transfer catalyst, in some cases

superior to crown ethers.[1] The compound is typically a colorless to pale yellow oily liquid.[1][2]

A thorough understanding of its spectroscopic signature is paramount for its application in

synthesis and materials science, enabling researchers to verify its purity, study its interactions

with other molecules, and ensure its stability under various conditions. This guide will dissect

the ¹³C NMR and IR spectra and provide a detailed theoretical prediction for the ¹H NMR

spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Tris(2-(2-methoxyethoxy)ethyl)amine, both ¹³C and ¹H NMR provide critical

information about its symmetrical structure.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Tris(2-(2-methoxyethoxy)ethyl)amine is simplified by the

molecule's C₃ symmetry. All three polyether arms are chemically equivalent, resulting in a

spectrum with a limited number of distinct carbon signals. The available data from SpectraBase

confirms this expectation.[3]

Table 1: Summary of ¹³C NMR Spectral Data for Tris(2-(2-methoxyethoxy)ethyl)amine
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Chemical Shift (δ) ppm Assignment Rationale for Assignment

~72 -OCH₂-

The signals for the methylene

carbons directly bonded to

ether oxygens typically appear

in this region. The slight

differences in their chemical

environments lead to distinct

but closely spaced peaks.

~70 -N-CH₂-

The methylene carbons

adjacent to the nitrogen atom

are deshielded by the

electronegative nitrogen,

shifting their resonance

downfield.

~59 -O-CH₃

The terminal methoxy carbons

are the most shielded among

the non-aliphatic carbons, thus

appearing at the lowest

chemical shift in this group.

~55 -N-CH₂-CH₂-O-

The methylene carbons alpha

to the nitrogen are expected in

this region. The electron-

withdrawing effect of the

nitrogen causes a downfield

shift compared to simple

alkanes.

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

The interpretation of the ¹³C NMR spectrum is rooted in the principle of chemical equivalence

and the influence of electronegative atoms (N and O) on the chemical shifts of adjacent carbon

atoms. The downfield shifts observed for the methylene carbons are a direct consequence of

the deshielding effect of the nitrogen and oxygen atoms.
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¹H NMR Spectroscopy: A Predictive Analysis
As of the latest search of publicly available spectral databases, the ¹H NMR spectrum for

Tris(2-(2-methoxyethoxy)ethyl)amine is not readily available. However, based on the

molecular structure and established principles of ¹H NMR spectroscopy, a detailed prediction of

the spectrum can be made.

The molecule's symmetry will again lead to a relatively simple spectrum. We can predict the

following signals:

A singlet for the methoxy protons (-O-CH₃): This signal, integrating to 9 protons (3 x CH₃), is

expected to be a sharp singlet due to the absence of adjacent protons for coupling. Its

chemical shift would likely be in the range of 3.3-3.4 ppm.

A multiplet for the methylene protons adjacent to the nitrogen (N-CH₂-): These 6 protons (3 x

CH₂) would likely appear as a triplet, coupling with the adjacent -CH₂-O- protons. Due to the

deshielding effect of the nitrogen, this signal is predicted to be in the range of 2.7-2.9 ppm.

Multiplets for the remaining methylene protons (-O-CH₂-CH₂-O-): The remaining 12 protons

(3 x 2 x CH₂) in the ether linkages would likely appear as a more complex set of multiplets in

the range of 3.5-3.7 ppm. The overlapping signals from the different methylene groups would

create this complexity.

The predicted ¹H NMR spectrum would therefore consist of a few distinct regions, with the

integration of the signals corresponding to the number of protons in each unique chemical

environment.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Tris(2-(2-methoxyethoxy)ethyl)amine is dominated by

absorptions corresponding to C-H, C-O, and C-N bonds. As a tertiary amine, it notably lacks

the N-H stretching vibrations typically seen in primary and secondary amines.[4]

Table 2: Summary of Key IR Absorptions for Tris(2-(2-methoxyethoxy)ethyl)amine
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Wavenumber (cm⁻¹) Vibration Mode Interpretation

2950-2850 C-H Stretch (aliphatic)

These strong absorptions are

characteristic of the stretching

vibrations of the C-H bonds in

the methylene and methyl

groups of the polyether chains.

~1100 C-O-C Stretch (ether)

A strong, broad absorption in

this region is the hallmark of

the asymmetric stretching of

the C-O-C ether linkages,

which are abundant in the

molecule.

1250-1020 C-N Stretch (aliphatic)

The stretching vibration of the

C-N bond in aliphatic amines

typically appears in this region

as a medium to weak band.

The absence of any significant absorption in the 3300-3500 cm⁻¹ region confirms the tertiary

nature of the amine, as there are no N-H bonds present.[4] The most prominent feature of the

spectrum is the strong C-O-C stretching band, which is expected given the numerous ether

functionalities in the molecule.

Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following

protocols are recommended. Given that Tris(2-(2-methoxyethoxy)ethyl)amine is described

as air and moisture sensitive, special handling techniques are required.

NMR Sample Preparation (Air-Sensitive)
This protocol outlines the preparation of an NMR sample using a J. Young tube, which provides

an excellent seal against the atmosphere.

Diagram: NMR Sample Preparation Workflow
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Preparation

Sample Handling

Solvent Addition

Final Transfer

Dry J. Young NMR tube and glassware in oven

Assemble on Schlenk line

Evacuate and backfill with inert gas (3x)

Add deuterated solvent (e.g., CDCl₃) via cannula transfer

Weigh Tris(2-(2-methoxyethoxy)ethyl)amine in inert atmosphere (glovebox)

Transfer solid to a Schlenk flask

Dissolve sample completely

Transfer solution to J. Young tube via cannula

Seal J. Young tube

Acquire NMR spectrum

Click to download full resolution via product page

Caption: Workflow for preparing an air-sensitive NMR sample.
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Step-by-Step Methodology:

Glassware Preparation: Thoroughly dry a J. Young NMR tube and a small Schlenk flask in an

oven at >120 °C for several hours and allow to cool under a stream of inert gas (e.g., Argon

or Nitrogen).

Inert Atmosphere: Place the cooled glassware on a Schlenk line and perform at least three

evacuate-and-backfill cycles with the inert gas to remove any residual air and moisture.

Sample Weighing: In a glovebox, accurately weigh the desired amount of Tris(2-(2-
methoxyethoxy)ethyl)amine and transfer it to the Schlenk flask.

Solvent Addition: Under a positive pressure of inert gas, add the appropriate volume of

deuterated solvent (e.g., Chloroform-d, CDCl₃) to the Schlenk flask using a gas-tight syringe

or cannula.

Dissolution: Gently swirl the flask to ensure the complete dissolution of the sample.

Transfer to NMR Tube: Using a cannula, carefully transfer the solution from the Schlenk flask

to the J. Young NMR tube under a positive pressure of inert gas.

Sealing: Once the transfer is complete, securely close the valve on the J. Young tube.

Data Acquisition: The sample is now ready for NMR analysis.

Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for obtaining the infrared spectrum of liquid samples with

minimal preparation.

Diagram: ATR-IR Measurement Workflow
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Clean ATR Crystal
(e.g., with isopropanol)

Acquire Background Spectrum

Apply a Small Drop of Liquid Sample to the Crystal

Acquire Sample Spectrum

Clean ATR Crystal

Click to download full resolution via product page

Caption: General workflow for ATR-IR spectroscopy.

Step-by-Step Methodology:

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe the

crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and

allow it to dry completely.

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will

be subtracted from the sample spectrum to remove interferences from the instrument and

the environment.

Sample Application: Place a small drop of Tris(2-(2-methoxyethoxy)ethyl)amine directly

onto the center of the ATR crystal.
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Sample Scan: Acquire the infrared spectrum of the sample. The number of scans can be

adjusted to improve the signal-to-noise ratio.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent to

remove all traces of the sample.

Conclusion
The spectroscopic data for Tris(2-(2-methoxyethoxy)ethyl)amine are consistent with its

symmetrical, polyether tertiary amine structure. The ¹³C NMR spectrum confirms the chemical

equivalence of the three arms, while the IR spectrum is dominated by characteristic C-H and C-

O-C stretching vibrations and confirms the absence of N-H bonds. Although experimental ¹H

NMR data is not readily available in public databases, a predictable spectrum can be inferred,

which would be invaluable for routine purity checks and structural confirmation. The protocols

provided herein offer a robust framework for acquiring high-quality spectroscopic data for this

and other air-sensitive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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